ethyl (2E)-2-tert-butoxycarbonylimino-3,3,3-trifluoro-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is an organic compound that features a trifluoromethyl group, an ethyl ester, and a tert-butoxycarbonyl-protected imine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with tert-butyl carbamate under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently protected by the tert-butoxycarbonyl group. Common reagents used in this synthesis include di-tert-butyl dicarbonate and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Ethyl 2-amino-3,3,3-trifluoropropanoate.
Reduction: Ethyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate involves its ability to act as a precursor to various functional groups. The tert-butoxycarbonyl group serves as a protecting group for the imine, allowing selective reactions to occur at other sites on the molecule. The trifluoromethyl group imparts unique electronic properties, making the compound useful in the design of enzyme inhibitors and other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a hydroxyl group and a phenyl ring.
tert-Butyloxycarbonyl-protected amino acids: Share the tert-butoxycarbonyl protecting group but differ in the amino acid backbone
Uniqueness
Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to other tert-butoxycarbonyl-protected compounds .
Properties
Molecular Formula |
C10H14F3NO4 |
---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
ethyl (2E)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate |
InChI |
InChI=1S/C10H14F3NO4/c1-5-17-7(15)6(10(11,12)13)14-8(16)18-9(2,3)4/h5H2,1-4H3/b14-6+ |
InChI Key |
XCDMKJZDUVQSMI-MKMNVTDBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\C(=O)OC(C)(C)C)/C(F)(F)F |
Canonical SMILES |
CCOC(=O)C(=NC(=O)OC(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.